molecular formula C9H10BrNO4 B13898378 2-(4-bromo-5-methoxy-2-oxopyridin-1(2H)-yl)propanoic acid

2-(4-bromo-5-methoxy-2-oxopyridin-1(2H)-yl)propanoic acid

Cat. No.: B13898378
M. Wt: 276.08 g/mol
InChI Key: UMDULQGJBZNSAZ-UHFFFAOYSA-N
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Description

2-(4-bromo-5-methoxy-2-oxopyridin-1(2H)-yl)propanoic acid is an organic compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-5-methoxy-2-oxopyridin-1(2H)-yl)propanoic acid typically involves the following steps:

    Bromination: Introduction of a bromine atom into the pyridine ring.

    Methoxylation: Addition of a methoxy group to the pyridine ring.

    Oxidation: Formation of the oxo group.

    Coupling: Attachment of the propanoic acid moiety.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxo derivatives.

    Reduction: Reduction reactions may lead to the formation of hydroxyl derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution may produce various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Biological Probes: Utilized in studying biological pathways and mechanisms.

Medicine

    Drug Development: Exploration as a potential therapeutic agent for various diseases.

    Diagnostic Tools: Use in the development of diagnostic assays.

Industry

    Material Science: Application in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2-(4-bromo-5-methoxy-2-oxopyridin-1(2H)-yl)propanoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-5-methoxy-2-oxopyridin-1(2H)-yl)propanoic acid
  • 2-(4-fluoro-5-methoxy-2-oxopyridin-1(2H)-yl)propanoic acid
  • 2-(4-iodo-5-methoxy-2-oxopyridin-1(2H)-yl)propanoic acid

Uniqueness

The presence of the bromine atom in 2-(4-bromo-5-methoxy-2-oxopyridin-1(2H)-yl)propanoic acid may confer unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity.

Properties

Molecular Formula

C9H10BrNO4

Molecular Weight

276.08 g/mol

IUPAC Name

2-(4-bromo-5-methoxy-2-oxopyridin-1-yl)propanoic acid

InChI

InChI=1S/C9H10BrNO4/c1-5(9(13)14)11-4-7(15-2)6(10)3-8(11)12/h3-5H,1-2H3,(H,13,14)

InChI Key

UMDULQGJBZNSAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N1C=C(C(=CC1=O)Br)OC

Origin of Product

United States

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